Cyclohexane, 1,1',1'',1'''-(1,6-hexanediylidene)tetrakis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, 1,1’,1’‘,1’‘’-(1,6-hexanediylidene)tetrakis- is a complex organic compound with the molecular formula C30H54 and a molecular weight of 414.7498 . . This compound is characterized by its unique structure, which includes four cyclohexane rings connected by a hexanediylidene bridge.
Vorbereitungsmethoden
The synthesis of Cyclohexane, 1,1’,1’‘,1’‘’-(1,6-hexanediylidene)tetrakis- involves multiple steps. One common method includes the reaction of cyclohexane with hexanediylidene under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Cyclohexane, 1,1’,1’‘,1’‘’-(1,6-hexanediylidene)tetrakis- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cyclohexanone derivatives, while reduction may yield cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexane, 1,1’,1’‘,1’‘’-(1,6-hexanediylidene)tetrakis- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used in studies involving the interaction of organic compounds with biological systems. In medicine, it could be explored for its potential therapeutic properties. Additionally, in the industry, it may be used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of Cyclohexane, 1,1’,1’‘,1’‘’-(1,6-hexanediylidene)tetrakis- involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane, 1,1’,1’‘,1’‘’-(1,6-hexanediylidene)tetrakis- can be compared with other similar compounds such as 1,1,6,6-Tetracyclohexylhexane . While both compounds share a similar structural framework, Cyclohexane, 1,1’,1’‘,1’‘’-(1,6-hexanediylidene)tetrakis- is unique due to its specific arrangement of cyclohexane rings and the hexanediylidene bridge. This unique structure may impart different chemical and physical properties, making it distinct from other related compounds.
Eigenschaften
CAS-Nummer |
55281-91-9 |
---|---|
Molekularformel |
C30H54 |
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
1,6,6-tricyclohexylhexylcyclohexane |
InChI |
InChI=1S/C30H54/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h25-30H,1-24H2 |
InChI-Schlüssel |
VSAQRYVOTNSXBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(CCCCC(C2CCCCC2)C3CCCCC3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.